molecular formula C10H13NO B599619 1-(4-Amino-2,6-dimethylphenyl)ethanone CAS No. 83759-88-0

1-(4-Amino-2,6-dimethylphenyl)ethanone

Cat. No. B599619
CAS RN: 83759-88-0
M. Wt: 163.22
InChI Key: GFVYFAYTYSTBOM-UHFFFAOYSA-N
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Description

1-(4-Amino-2,6-dimethylphenyl)ethanone, also known as Ethanone, is a chemical compound with the molecular formula C10H13NO . Its molecular weight is 163.22 . The CAS number for this compound is 83759-88-0 .


Molecular Structure Analysis

The molecular structure of 1-(4-Amino-2,6-dimethylphenyl)ethanone consists of a ketone group (C=O) attached to an ethane (C2H5) backbone. This is further connected to a phenyl ring that has two methyl groups (CH3) and one amino group (NH2) attached .


Physical And Chemical Properties Analysis

The melting point of 1-(4-Amino-2,6-dimethylphenyl)ethanone is 114-115.5 °C . The predicted boiling point is 316.9±37.0 °C . The predicted density is 1.047±0.06 g/cm3 . The predicted pKa value is 2.41±0.10 .

Scientific Research Applications

  • Crystallographic and Vibrational Studies : The molecular structure and properties of related compounds, such as 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT). This research contributes to understanding the physical and chemical properties of these compounds (Chidan Kumar et al., 2015).

  • Synthesis of Heterocyclic Compounds : Studies have demonstrated the use of related ethanone compounds in the synthesis of heterocyclic compounds, such as isoflavones, isoxazole, and pyrazoles. These compounds have potential applications in medicinal chemistry and drug development (Moskvina et al., 2015).

  • Biocatalysis and Green Chemistry : The reduction of similar compounds (e.g., 1-(3,4-dimethylphenyl)ethanone) using plant-mediated biocatalysis in environmentally friendly solvents has been explored. This approach is aligned with green chemistry principles and contributes to the sustainable production of chiral molecules (Panić et al., 2017).

  • Synthesis of Fungicidal and Antimicrobial Compounds : Research has focused on synthesizing thiazole derivatives from related ethanone compounds, demonstrating potential fungicidal activity. Additionally, compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone have been synthesized for their antimicrobial properties (Bashandy et al., 2008; Wanjari, 2020).

  • Photochemical Studies : A photochemical study of related compounds like 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin) has been conducted to understand their reactivity and transformation under various conditions. This research contributes to the field of photochemistry and its applications in material science and environmental studies (Castellan et al., 1990).

properties

IUPAC Name

1-(4-amino-2,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVYFAYTYSTBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665898
Record name 1-(4-Amino-2,6-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2,6-dimethylphenyl)ethanone

CAS RN

83759-88-0
Record name 1-(4-Amino-2,6-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
YSE Lee, SH Chuang, LYL Huang, CL Lai… - Journal of medicinal …, 2014 - ACS Publications
A series of 4-aryl-N-arylcarbonyl-2-aminothiazoles of scaffold 4 was designed and synthesized as Hec1/Nek2 inhibitors. Structural optimization of 4 led to compound 32 bearing C-4′ 4-…
Number of citations: 38 pubs.acs.org

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